molecular formula C10H12N2O B186738 (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 123367-25-9

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No. B186738
M. Wt: 176.21 g/mol
InChI Key: BWERGHWJEBQNQV-SOFGYWHQSA-N
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Description

(E)-3-(Dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, also known as DMAPP, is a synthetically produced organic compound with a range of potential applications. DMAPP is used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a bioactive compound, and as a reagent in various lab experiments.

Scientific Research Applications

Synthesis and Derivative Applications

This compound serves as a versatile building block in synthetic chemistry for creating a wide range of derivatives with potential applications in medicinal chemistry and material science. For instance, it has been utilized in the synthesis of azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating a thiazolo(3,2-a)benzimidazole moiety. Such derivatives have been explored for their potential applications in drug design and development due to their varied biological activities (Farag et al., 2011).

Optical and Material Science Applications

The compound has also shown promise in materials science, especially in the development of broadband nonlinear optical materials. Asymmetric pyrene derivatives synthesized using this compound exhibited positive third-order nonlinear refractive indices, suggesting their potential as superior broadband nonlinear refractive materials for optical applications (Wu et al., 2017).

Antimicrobial and Antileukemia Activity

Research into substituted 1,3-phenyl(pyridyl) propenones and derivatives with thiosemicarbazidic groups, derived from the compound, indicated pronounced antileukemia activity. This suggests its derivatives' potential in developing new antileukemia therapies (Popuşoi et al., 2014).

Anti-corrosive Properties

Studies have also explored the anti-corrosive properties of dimethylamino compounds derived from this compound, demonstrating their effectiveness in inhibiting steel corrosion in acidic environments. This indicates its potential application in the development of new eco-friendly corrosion inhibitors (Eldesoky, 2017).

Antimicrobial and Anticancer Activities

Further investigations into novel fused pyrimidine derivatives possessing a trifluoromethyl moiety, synthesized from this compound, have shown significant antimicrobial and anticancer activities. This highlights its utility in synthesizing compounds with potential therapeutic applications (Al-Bogami et al., 2018).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERGHWJEBQNQV-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214157
Record name (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

CAS RN

123367-25-9, 66521-54-8
Record name (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123367-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne
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URL https://echa.europa.eu/information-on-chemicals
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